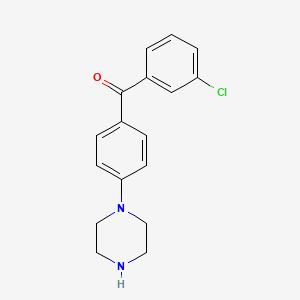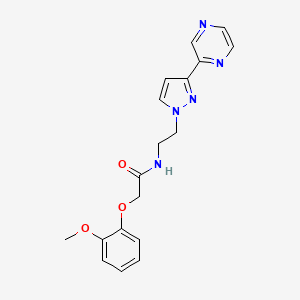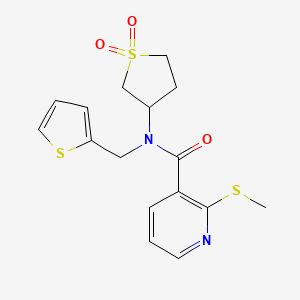
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione is a chemical compound with the CAS No. 144105-31-7 . It is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the sources I found .Scientific Research Applications
Synthetic Pathways and Derivative Formation
One of the primary applications of such compounds involves the synthesis of new chemical entities through novel synthetic routes. For example, research by Takeuchi et al. explored the reactions of compounds with morpholine, leading to the formation of various condensation products, indicating the utility of such compounds in the synthesis of β-polyketone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science (Takeuchi et al., 1980). Similarly, studies on the nucleophilic substitution reactions involving morpholine derivatives have shown the production of deeply colored bisamides, further illustrating the compound's utility in developing chromophore-containing materials (Junek et al., 1982).
Biodegradable Polymer Synthesis
Another significant application lies in the synthesis of biodegradable polyesteramides with pendant functional groups. Veld et al. discussed the preparation of morpholine-2,5-dione derivatives, leading to polyesteramides with protected pendant functional groups. This research showcases the compound's relevance in creating biodegradable polymers, which are crucial for developing environmentally friendly materials (Veld et al., 1992).
Cyclodidepsipeptide and Biological Activity
Moreover, morpholine derivatives, closely related to the compound , have been investigated for their biological activities. For instance, Šmelcerović et al. studied cyclodidepsipeptides, highlighting their potential as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. This study underscores the potential biomedical applications of morpholine-2,5-diones and their derivatives in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Antimicrobial Applications
Additionally, the antimicrobial properties of morpholine-2,5-dione derivatives have been explored, providing insights into their potential use in developing new antimicrobial agents. Yancheva et al. synthesized and characterized a novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, demonstrating its effectiveness against several bacterial strains, including Escherichia coli. This research highlights the compound's utility in pharmacological applications, particularly in creating new antimicrobial compounds (Yancheva et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
3-Chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione interacts with its targets by binding to the active sites of the CA isoenzymes, inhibiting their activity . This interaction results in changes to the normal function of these enzymes, affecting the balance of carbon dioxide and bicarbonate in the body.
Biochemical Pathways
The inhibition of CA isoenzymes disrupts the carbon dioxide hydration and bicarbonate dehydration reactions that these enzymes catalyze. This disruption can affect multiple biochemical pathways, particularly those involved in the regulation of pH and fluid balance .
Pharmacokinetics
The compound’s molecular weight (20567) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of pH and fluid balance in the body. This can lead to a variety of physiological effects, depending on the extent of CA isoenzyme inhibition .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy may be reduced in environments with high concentrations of competing substrates or in conditions that favor the dissociation of the compound from the enzyme .
Properties
IUPAC Name |
3-chloro-1-cyclohexyl-4-morpholin-4-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c15-11-12(16-6-8-20-9-7-16)14(19)17(13(11)18)10-4-2-1-3-5-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIJIMRJIBVRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)

![4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2968977.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2968980.png)
![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)

![2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2968986.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2968988.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)
![1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968992.png)
